molecular formula C12H22N4 B11744403 Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine

Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine

Cat. No.: B11744403
M. Wt: 222.33 g/mol
InChI Key: YOCQJDXLPANCBZ-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine is a chemical compound with the CAS Number 1807885-19-3 and a molecular formula of C12H22N4, corresponding to a molecular weight of 222.33 . This compound features a piperidine core substituted with both a 1-methyl-1H-pyrazole group and a methyl(alkyl)amine side chain. The piperidine-pyrazole scaffold is a significant pharmacophore in medicinal chemistry, often utilized in the development of novel heterocyclic building blocks for drug discovery . Compounds incorporating piperidine and pyrazole motifs are recognized as important scaffolds in modern pharmaceutical research, frequently explored for their potential as protease inhibitors or kinase targets . They serve as key intermediates in the synthesis of more complex molecules for building DNA-encoded chemical libraries and in diversity-oriented synthesis (DOS) . This reagent is intended for use by qualified researchers as a building block in organic synthesis and drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

N-methyl-1-[1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine

InChI

InChI=1S/C12H22N4/c1-13-9-10-5-4-8-15(2)12(10)11-6-7-14-16(11)3/h6-7,10,12-13H,4-5,8-9H2,1-3H3

InChI Key

YOCQJDXLPANCBZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCN(C1C2=CC=NN2C)C

Origin of Product

United States

Preparation Methods

Reaction Overview

This method, adapted from, involves constructing the pyrazole ring via cyclocondensation of β-enamino diketones with monosubstituted hydrazines. The piperidine moiety is pre-functionalized with a methyl group and a β-keto ester, enabling subsequent ring closure.

Synthetic Pathway

  • Formation of β-Keto Esters :
    Piperidine-4-carboxylic acid derivatives are reacted with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of EDC·HCl and DMAP to yield β-keto esters (e.g., 2a–c ).

  • Generation of β-Enamino Diketones :
    Treatment with N,NN,N-dimethylformamide dimethyl acetal (DMF-DMA) converts β-keto esters into β-enamino diketones (3a–c ).

  • Cyclocondensation :
    Reacting 3a–c with hydrazines (e.g., phenylhydrazine, methylhydrazine) under reflux in ethanol produces 5-(NN-Boc-piperidinyl)-1H-pyrazole-4-carboxylates (5a–o ) with regioselectivity >95%.

Key Data

StepReagents/ConditionsYield (%)Regioselectivity
1Meldrum’s acid, EDC·HCl, DMAP, CH₂Cl₂, rt75–82N/A
2DMF-DMA, toluene, 80°C85–90N/A
3Hydrazine derivatives, EtOH, reflux51–78>95%

Advantages

  • High regioselectivity for 5-substituted pyrazoles.

  • Compatible with chiral piperidine precursors (e.g., (R)- and (S)-piperidine-3-carboxylic acids).

Lawesson’s Reagent-Mediated Cyclization

Reaction Overview

A patent describes an alternative route using Lawesson’s reagent to cyclize intermediates into the pyrazole-piperidine framework. This method avoids toxic solvents like pyridine, enhancing industrial applicability.

Synthetic Pathway

  • Intermediate Preparation :
    A protected piperazine derivative (V ) is treated with Lawesson’s reagent in toluene at 80–90°C to form the cyclized product (VI ).

  • Deprotection :
    Removal of the Boc group with HCl in dioxane yields the free amine (III ).

  • Final Functionalization :
    Alkylation with methyl iodide in the presence of NaHCO₃ introduces the methylamine side chain.

Key Data

StepReagents/ConditionsYield (%)Purity (%)
1Lawesson’s reagent, toluene, 85°C6898
2HCl/dioxane, rt9299
3CH₃I, NaHCO₃, DMF7597

Advantages

  • Eliminates pyridine, improving safety.

  • Scalable for industrial production.

Reductive Amination of Pre-Formed Piperidine-Pyrazole Hybrids

Reaction Overview

This approach, inferred from and, involves coupling pre-synthesized pyrazole and piperidine fragments via reductive amination.

Synthetic Pathway

  • Pyrazole Synthesis :
    1-Methyl-1H-pyrazol-5-amine is prepared via reduction of 4-iodo-1-methyl-3-nitro-1H-pyrazole using SnCl₂/HCl.

  • Piperidine Functionalization :
    Piperidin-3-ylmethanol is methylated using methyl triflate.

  • Coupling :
    The pyrazole amine and methylated piperidine are coupled via reductive amination (NaBH₃CN, MeOH) to yield the target compound.

Key Data

StepReagents/ConditionsYield (%)
1SnCl₂, HCl, H₂O, 30°C51
2CH₃OTf, Et₃N, CH₂Cl₂89
3NaBH₃CN, MeOH, rt63

Advantages

  • Modular synthesis allows for structural diversification.

  • Avoids high-temperature steps.

Comparative Analysis of Methods

MethodKey StepYield (%)ScalabilityRegioselectivity
CyclocondensationHydrazine cyclization51–78Moderate>95%
Lawesson’s ReagentThiocyclization68–75HighN/A
Reductive AminationFragment coupling63LowN/A

Optimization Strategies

  • Microwave Assistance :
    Reducing reaction times from hours to minutes (e.g., 10 min for cyclocondensation).

  • Chiral Resolution :
    Use of (R)- and (S)-piperidine-3-carboxylic acids to access enantiopure products.

  • Green Solvents :
    Substituting toluene with cyclopentyl methyl ether (CPME) in Lawesson’s reagent-mediated steps .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Central Nervous System Disorders

Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine has shown promise as a modulator for G protein-coupled receptors (GPCRs), which are critical in the treatment of various CNS disorders. Research indicates that compounds targeting GPCRs can lead to novel treatments for conditions such as:

  • Alzheimer's Disease : The compound may inhibit pathways associated with cognitive decline.
  • Depression and Anxiety : Its modulation of neurotransmitter systems could provide therapeutic benefits.

A study highlighted the development of allosteric modulators of GPCRs, suggesting that derivatives of this compound could enhance or inhibit receptor activity, providing a pathway for new antidepressant therapies .

Metabolic Syndrome

The compound is also under investigation for its role in treating metabolic syndrome, which includes conditions such as type 2 diabetes and obesity. Specifically, it has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in cortisol metabolism that affects glucose homeostasis and fat distribution .

Case Study : A patent describes the use of similar pyrazole derivatives in treating metabolic disorders by modulating steroid hormone activity, indicating a potential application for this compound in clinical settings .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield high purity products suitable for biological testing. A notable synthesis route includes the reaction of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine derivatives with methylhydrazine .

Pharmacological Studies

Pharmacological studies have demonstrated that compounds related to this compound exhibit significant activity against various biological targets:

Target Effect References
GPCRsModulation of receptor activity
11β-Hydroxysteroid Dehydrogenase Type 1Inhibition leading to metabolic benefits
CNS DisordersPotential antidepressant effects

Mechanism of Action

The mechanism of action of Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Formula and Weight

  • Molecular Formula : C₁₂H₂₁N₅
  • Molecular Weight: Calculated as 235.33 g/mol (C: 12×12, H: 21×1, N: 5×14).

Synthesis and Applications
While direct synthesis details are absent in the evidence, analogous compounds (e.g., pyrazole-piperidine hybrids) are synthesized via:

Nucleophilic substitution to introduce the pyrazole moiety.

Reductive amination for methylamine attachment . Potential applications include pharmaceutical intermediates, given structural similarities to kinase inhibitors and bioactive amines in patents .

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole- and piperidine-containing amines below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications References
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine C₁₂H₂₁N₅ Piperidine 1-Methyl, 2-(1-methylpyrazol-5-yl), 3-(methylaminomethyl) 235.33 Pharmaceutical intermediate
N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine C₆H₁₁N₃ Pyrazole 5-(Methylaminomethyl), 1-methyl 125.17 Ligand synthesis, catalysis
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine C₁₂H₁₄BrN₃ Benzyl-pyrazole 3-Bromophenyl, 1-methylpyrazole 280.17 Life sciences, medicinal chemistry
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ Pyrazole 1-Phenyl, 3-methyl 173.22 Antimicrobial research
1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl-amine C₁₈H₁₃F₃N₆O Benzoimidazole Trifluoromethyl-imidazole, pyridine 410.33 Kinase inhibition (patented)

Key Observations:

Core Structure Variations :

  • The target compound’s piperidine core enhances rigidity and basicity compared to pyrazole-only derivatives (e.g., N-Methyl-(1-methylpyrazol-5-yl)methylamine) .
  • Benzoimidazole-based analogues () exhibit larger aromatic systems, likely improving target binding in drug design .

Substituent Effects :

  • Lipophilicity : The bromophenyl group in ’s compound increases lipophilicity (logP ~2.8) vs. the target compound’s methyl groups (logP ~1.2), influencing membrane permeability .
  • Hydrogen Bonding : Pyrazole NH groups (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine) participate in hydrogen bonding, enhancing solubility and crystal packing .

Synthetic Complexity :

  • Piperidine derivatives require multi-step synthesis (e.g., cyclization, functionalization) compared to simpler pyrazole amines .
  • Patent compounds (–6) often include trifluoromethyl or heteroaromatic groups, necessitating specialized coupling reactions .

Biological Relevance :

  • Piperidine-methylpyrazole hybrids are explored for CNS targets due to blood-brain barrier penetration .
  • Trifluoromethyl groups in patented compounds enhance metabolic stability and binding affinity .

Research Findings and Challenges

  • Activity Data Gaps : Most evidence lacks bioactivity profiles, emphasizing the need for further pharmacological studies.
  • Stereochemical Impact : The (2R,3S) configuration in the target compound may influence chiral recognition in drug-receptor interactions, but enantiomer-specific data is unavailable .

Biological Activity

Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine, commonly referred to as rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : N-methyl-1-((2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methanamine
  • CAS Number : 1807885-19-3
  • Molecular Formula : C12H22N4
  • Molecular Weight : 222.33 g/mol
  • Purity : 95% .

Structural Representation

The structural formula can be represented as follows:

C12H22N4\text{C}_{12}\text{H}_{22}\text{N}_{4}

Biological Activity Overview

This compound exhibits a range of biological activities that may be attributed to its structural features. The pyrazole and piperidine moieties are known for their roles in various pharmacological effects.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds containing pyrazole scaffolds. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant antiviral activity against β-coronaviruses by inhibiting the CSNK2 kinase, which is crucial for viral replication . This suggests that this compound may also possess similar antiviral properties.

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes has been documented. Pyrazolo compounds are known to act as selective inhibitors for various kinases, including CDK4 and CDK6, which play vital roles in cell cycle regulation and cancer progression . The structural features of this compound may contribute to its effectiveness as an inhibitor.

Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of pyrazolo derivatives found that compounds similar to this compound inhibited viral replication in vitro. The mechanism was linked to the inhibition of host cell kinases necessary for viral entry and replication .

Study 2: Anticancer Potential

Research on pyrazolo compounds has demonstrated their anticancer potential through the inhibition of key signaling pathways involved in tumor growth. This compound's structural analogs have been shown to reduce cell viability in various cancer cell lines by inducing apoptosis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest it has favorable absorption characteristics but may require further investigation into its metabolic stability and toxicity profiles.

Table 1: Pharmacokinetic Properties

PropertyValue
AbsorptionModerate
Metabolic StabilityNeeds further evaluation
ToxicityLow (preliminary data)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step processes, starting with functionalization of the piperidine core. For example, intermediates such as 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidine are synthesized via condensation reactions between pyrazole derivatives and substituted piperidines. Subsequent methylation of the amine group is achieved using reductive amination or alkylation with methyl iodide in the presence of a base (e.g., K2_2CO3_3) . Key intermediates can be validated via 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to confirm regioselectivity and purity .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) during structural characterization?

  • Methodological Answer : Conflicting spectral data may arise from solvent effects, impurities, or tautomerism. To address this:

  • Compare experimental data with computed spectra (e.g., using DFT calculations).
  • Verify solvent choice (e.g., CDCl3_3 vs. DMSO-d6_6) as proton shifts vary with solvent .
  • Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
  • Cross-reference with analogous compounds, such as 1-methyl-3-phenyl-1H-pyrazol-5-amine, where 1H NMR^{1}\text{H NMR} δ 6.66 (s, 1H) corresponds to the pyrazole ring .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs or kinases).
  • Validate predictions with molecular dynamics (MD) simulations to assess binding stability.
  • Compare with structurally similar ligands, such as benzimidazolyl pyridyl ethers, which exhibit affinity for receptors like 5-HT3_3 or NK1_1 .
  • Utilize QSAR models trained on pyrazole derivatives to predict pharmacokinetic properties .

Q. How can researchers address low yield or side reactions during the alkylation of the piperidine-3-ylmethylamine moiety?

  • Methodological Answer :

  • Optimize reaction conditions: Use polar aprotic solvents (e.g., DMF) and controlled temperatures (0–25°C) to minimize over-alkylation.
  • Introduce protecting groups (e.g., Boc) on the amine to improve selectivity .
  • Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts .
  • Refer to protocols for analogous compounds, such as N-(piperidinyl)-1-(2,4-dichlorophenyl)pyrazole carboxamides, where alkylation efficiency reached >80% under inert atmospheres .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in neurological or inflammatory pathways?

  • Methodological Answer :

  • Enzyme Inhibition : Test activity against COX-2 or MAO-B using fluorometric assays.
  • Receptor Binding : Screen for affinity to serotonin (5-HT) or histamine receptors via competitive radioligand binding assays .
  • Cytokine Profiling : Use ELISA to measure TNF-α or IL-6 suppression in LPS-stimulated macrophages, referencing studies on pyrazole-based anti-inflammatory agents .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selective toxicity .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting results in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodological Answer :

  • Evaluate pharmacokinetic parameters: Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS.
  • Assess blood-brain barrier penetration (if relevant) via PAMPA assays .
  • Cross-validate with in silico ADMET predictions to identify bioavailability limitations.
  • Reference studies on nicotine analogs (e.g., 1-methyl-2-(3-pyridyl)pyrrolidine), where structural modifications improved in vivo stability .

Tables for Key Data

Intermediate Synthetic Step Key Spectral Data
1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidineCondensation of pyrazole with piperidine1H NMR^{1}\text{H NMR} (CDCl3_3): δ 2.34 (s, 3H, CH3_3), 3.12 (s, 3H, N-CH3_3)
Methylamine derivativeReductive aminationESIMS: m/z 206 ([M+H]+^+), IR: 1650 cm1^{-1} (C=N stretch)

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